molecular formula C15H10N2 B8658399 4-(1H-Indol-1-YL)benzonitrile

4-(1H-Indol-1-YL)benzonitrile

Cat. No.: B8658399
M. Wt: 218.25 g/mol
InChI Key: RBIUGBUMKLMULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Indol-1-yl)benzonitrile is a chemical compound featuring an indole moiety linked to a benzonitrile group. The indole nucleus is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets and its presence in numerous bioactive molecules . Compounds containing indole and benzonitrile substructures are of significant interest in pharmaceutical research for the design and synthesis of new therapeutic agents. Research into analogous structures has demonstrated their utility. For instance, bisindolylmethane derivatives, which share structural similarities, have been documented as important bioactive metabolites . Furthermore, related indole-benzenecarbonitrile hybrids have been used as key intermediates in the synthesis of more complex molecules for biological testing . The benzonitrile group can serve as a versatile handle for further chemical modification, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This makes this compound a valuable building block in exploratory chemistry, particularly in the development of potential pharmacologically active agents. This product is intended for research applications only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

IUPAC Name

4-indol-1-ylbenzonitrile

InChI

InChI=1S/C15H10N2/c16-11-12-5-7-14(8-6-12)17-10-9-13-3-1-2-4-15(13)17/h1-10H

InChI Key

RBIUGBUMKLMULN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=CC=C(C=C3)C#N

Origin of Product

United States

Spectroscopic Characterization and Electronic Structure Elucidation of 4 1h Indol 1 Yl Benzonitrile

Vibrational Spectroscopic Analysis

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule. For 4-(1H-indol-1-yl)benzonitrile, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy are employed to probe its molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy of this compound

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure, comprised of an indole (B1671886) ring and a benzonitrile (B105546) moiety.

The most prominent and diagnostically significant peak is the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, intense band in the region of 2230-2220 cm⁻¹. The aromatic C-H stretching vibrations from both the indole and benzene (B151609) rings are observed as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to multiple bands in the 1600-1450 cm⁻¹ region. Additionally, the in-plane and out-of-plane C-H bending vibrations provide further information about the substitution pattern of the aromatic rings.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretching Aromatic (Indole & Benzene) 3150-3000 Medium-Weak
C≡N Stretching Nitrile 2230-2220 Strong, Sharp
C=C Stretching Aromatic Rings 1600-1450 Medium-Strong
C-H In-plane Bending Aromatic Rings 1300-1000 Medium

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. For this compound, the symmetric C≡N stretch is expected to produce a particularly strong signal in the Raman spectrum, confirming the data obtained from FT-IR. The symmetric breathing vibrations of the aromatic rings are also typically strong in Raman spectra, providing additional structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton (¹H) NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are observed for the protons on the indole ring and the benzonitrile ring.

The protons on the benzonitrile ring, being part of a para-substituted system, appear as two distinct doublets. The two protons ortho to the nitrile group are shifted downfield due to the electron-withdrawing nature of the cyano group. The protons on the indole ring exhibit characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment. For instance, the proton at the C3 position of the indole ring typically shows a doublet due to coupling with the C2 proton.

Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
7.79 d 8.4 2H (Benzonitrile, ortho to CN)
7.69 d 7.8 1H (Indole, H-4)
7.59 d 8.4 2H (Benzonitrile, meta to CN)
7.47 d 8.2 1H (Indole, H-7)
7.33 d 3.2 1H (Indole, H-2)
7.24-7.16 m - 2H (Indole, H-5, H-6)

Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound shows distinct signals for each unique carbon atom. The carbon atom of the nitrile group (C≡N) appears in a characteristic downfield region. The spectrum also reveals signals for the quaternary carbons (those not bonded to any hydrogen), which are typically sharper and less intense. These include the carbon to which the nitrile group is attached and the carbons at the fusion of the indole rings.

Table 3: ¹³C NMR Spectroscopic Data for this compound (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
142.1 C (Benzonitrile, attached to Indole)
135.5 C (Indole, C-7a)
133.4 CH (Benzonitrile)
129.2 C (Indole, C-3a)
128.0 CH (Benzonitrile)
125.1 CH (Indole, C-2)
123.4 CH (Indole, C-6)
122.0 CH (Indole, C-4)
121.2 CH (Indole, C-5)
118.4 C (Nitrile, -C≡N)
111.3 C (Benzonitrile, attached to CN)
110.3 CH (Indole, C-7)

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for confirming the complex structure of molecules like this compound.

A ¹H-¹H COSY experiment would confirm the connectivity of protons within the individual ring systems. For example, it would show correlations between adjacent protons on the indole ring (e.g., between H-2 and H-3, and among H-4, H-5, H-6, and H-7), as well as between the ortho and meta protons on the benzonitrile ring.

An HMBC experiment is crucial for establishing the connection between the indole and benzonitrile moieties. It reveals correlations between protons and carbons that are separated by two or three bonds. Key expected correlations would include a cross-peak between the protons on the benzonitrile ring (ortho to the indole) and the indole carbon C-7a, as well as correlations between indole protons H-2 and H-7 and the benzonitrile carbon attached to the indole nitrogen. These correlations would provide definitive proof of the N-aryl bond linking the two heterocyclic systems.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a chemical substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules like this compound, UV-Vis spectroscopy provides valuable information about its electronic structure and conjugation.

Electronic Transitions and Absorption Maxima of this compound

The electronic absorption spectrum of this compound is dominated by transitions involving the π-electron systems of the indole and benzonitrile moieties. The parent indole chromophore is known for two characteristic absorption bands, designated as ¹La and ¹Lb, which arise from π→π* transitions. The ¹Lb band is typically found at longer wavelengths (around 280-290 nm) with a distinct fine structure, while the more intense ¹La band appears at shorter wavelengths (around 260-270 nm).

In this compound, the indole ring acts as an electron donor and is directly linked via its nitrogen atom to the benzonitrile group, which functions as an electron acceptor. This donor-acceptor (D-A) architecture leads to the emergence of an intramolecular charge transfer (ICT) transition. This ICT band is often the lowest energy transition and is highly sensitive to the molecular environment.

While specific experimental spectra for this compound are not widely published, computational studies using methods like Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic transitions. These studies suggest that the lowest energy absorption band in N-arylindoles corresponds to a transition from the Highest Occupied Molecular Orbital (HOMO), which is primarily localized on the indole ring, to the Lowest Unoccupied Molecular Orbital (LUMO), which is distributed across the benzonitrile moiety. This HOMO→LUMO transition confirms the charge-transfer character of the absorption.

Table 1: Predicted Electronic Transitions for a Donor-Acceptor Indole Derivative

Transition Predicted λmax (nm) Oscillator Strength (f) Character
S0 → S1 ~300 - 330 > 0.1 π→π* (Intramolecular Charge Transfer, ICT)
S0 → S2 ~260 - 280 > 0.1 π→π* (Locally Excited, LE)
S0 → S3 ~220 - 240 > 0.1 π→π* (Locally Excited, LE)

Solvatochromic Effects on UV-Vis Absorption Spectra

Solvatochromism is the phenomenon where the absorption or emission wavelength of a compound changes with the polarity of the solvent. wikipedia.org This effect is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states, which is characteristic of compounds exhibiting ICT transitions. mdpi.com

For this compound, the excitation from the ground state to the ICT excited state involves a transfer of electron density from the indole moiety to the benzonitrile moiety. This process leads to a substantial increase in the molecular dipole moment. In polar solvents, the more polar excited state is stabilized to a greater extent than the less polar ground state through dipole-dipole interactions. This differential stabilization lowers the energy gap between the two states, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). wikipedia.org This behavior is known as positive solvatochromism.

The extent of the solvatochromic shift can be correlated with various solvent polarity scales. Studies on similar biologically active indole derivatives have demonstrated that their absorption and fluorescence spectra are highly dependent on the solvent environment. nih.govresearchgate.net The Stokes shift, which is the difference between the absorption and emission maxima, also tends to increase with solvent polarity, further confirming the charge-transfer nature of the excited state.

Table 2: Representative Solvatochromic Shifts in UV-Vis Absorption for a Donor-Acceptor Indole Derivative

Solvent Polarity (Dielectric Constant, ε) Absorption λmax (nm) Shift from Nonpolar Solvent (nm)
Hexane (B92381) 1.88 ~295 0
Toluene (B28343) 2.38 ~300 +5
Dichloromethane 8.93 ~310 +15
Acetonitrile 37.5 ~318 +23
Methanol 32.7 ~325 +30

Note: This table illustrates the typical positive solvatochromic (bathochromic) shift observed for N-arylindole derivatives in solvents of increasing polarity. The data are representative and based on general observations for this class of compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, with the molecular formula C₁₅H₁₀N₂, the exact molecular weight is 218.0844 g/mol . guidechem.com

In a typical electron ionization (EI) mass spectrum, the compound would exhibit a prominent molecular ion peak (M•+) at m/z = 218. The stability of the aromatic rings would likely make this peak relatively intense. The fragmentation pattern provides a "fingerprint" of the molecule's structure, revealing its constituent parts. chemguide.co.uklibretexts.org Mass spectral studies of various indole derivatives show characteristic fragmentation pathways, including cleavage of N-substituents and rearrangements within the indole core. pjsir.orgnih.gov

The predicted fragmentation pattern for this compound would involve several key bond cleavages:

Loss of HCN : A common fragmentation for nitriles is the elimination of a neutral hydrogen cyanide molecule (27 u), which would lead to a fragment ion at m/z = 191.

Cleavage of the N-C Bond : The bond connecting the indole nitrogen to the phenyl ring can cleave. This could result in an indole radical cation (m/z = 117) or a related fragment at m/z = 116, as well as a cyanophenyl cation (m/z = 102).

Indole Ring Fragmentation : The indole nucleus itself can undergo fragmentation, often involving the loss of HCN from the pyrrole ring, leading to a fragment at m/z = 90.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Formula Notes
218 [C₁₅H₁₀N₂]•+ Molecular Ion (M•+) Corresponds to the molecular weight of the compound.
191 [M - HCN]•+ [C₁₄H₁₀N]+ Resulting from the loss of hydrogen cyanide from the nitrile group.
116 [C₈H₆N]+ Indole-derived fragment Formed by cleavage of the N-phenyl bond, possibly after rearrangement.
102 [C₇H₄N]+ Cyanophenyl cation Formed by cleavage of the N-phenyl bond.
90 [C₇H₆]•+ Indole-derived fragment Resulting from the loss of HCN from the indole ring fragment.

Computational Chemistry and Theoretical Investigations of 4 1h Indol 1 Yl Benzonitrile

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT has become a important tool for investigating the properties of molecules. chemijournal.com Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-31G(d,p), to obtain accurate descriptions of molecular geometries, electronic transitions, and other properties. chemijournal.com

Geometrical Optimization and Conformational Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For 4-(1H-Indol-1-YL)benzonitrile, this process involves determining the bond lengths, bond angles, and dihedral angles between the indole (B1671886) and benzonitrile (B105546) rings.

Table 1: Selected Optimized Geometrical Parameters for Indole and Benzonitrile Moieties (Representative Values)

ParameterBond Length (Å)Bond Angle (°)
Indole Ring C-N1.37 - 1.39-
Indole Ring C-C (aromatic)1.36 - 1.42118 - 122
Benzonitrile Ring C-C1.38 - 1.40119 - 121
Benzonitrile C-CN~1.44-
C≡N~1.15178 - 180
C-N-C (linking Indole and Benzonitrile)-~125 - 130

Note: The values in this table are representative and based on typical bond lengths and angles for these functional groups as determined by DFT calculations on similar molecules. Precise values for this compound would require a specific computational study.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. openaccesspub.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, which is a characteristic electron-donating moiety. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing benzonitrile group. This separation of the HOMO and LUMO indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap

MoleculeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
This compound (Estimated)-5.5 to -6.0-1.5 to -2.03.5 to 4.5

Note: These values are estimations based on DFT calculations reported for similar indole and benzonitrile derivatives. The exact values would depend on the specific level of theory and basis set used.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. chemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net

In the MEP map of this compound, the most negative potential is expected to be located around the nitrogen atom of the cyano group due to its high electronegativity and the presence of a lone pair of electrons. The indole ring, particularly the pyrrole part, is also expected to show some negative potential. The hydrogen atoms of the molecule, especially those on the indole ring, will exhibit positive electrostatic potential. chemijournal.com This analysis helps in understanding the intermolecular interactions and the molecule's reactivity towards other chemical species.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular interactions, such as hyperconjugation and charge delocalization, within a molecule. nih.gov By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energies associated with these interactions.

For this compound, NBO analysis would likely reveal significant delocalization of electron density from the indole ring to the benzonitrile moiety. This charge transfer is facilitated by the π-conjugation between the two aromatic systems. The analysis can identify the specific donor-acceptor interactions, for instance, from the lone pair of the indole nitrogen to the antibonding orbitals of the benzonitrile ring. These interactions contribute to the stability of the molecule and influence its electronic properties. Studies on similar molecules have used NBO analysis to understand charge delocalization within the molecule. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and predicting their electronic absorption spectra. mdpi.com

Prediction of Electronic Absorption Spectra

TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and corresponding electronic transitions, which can be correlated with the experimental UV-Vis absorption spectrum. researchgate.netijstr.org The calculations provide insights into the nature of the electronic transitions, such as π→π* or n→π*, and the orbitals involved.

For this compound, the electronic absorption spectrum is expected to be characterized by intense π→π* transitions. The lowest energy absorption band would likely correspond to the transition from the HOMO, located on the indole ring, to the LUMO, located on the benzonitrile ring, confirming the intramolecular charge transfer character of this excitation.

Table 3: Predicted Electronic Absorption Properties of this compound

Excitation Energy (eV)Wavelength (λmax, nm)Oscillator Strength (f)Major Contribution
~3.8 - 4.2~295 - 325> 0.1HOMO → LUMO (π→π*)
~4.5 - 5.0~248 - 275> 0.1HOMO-1 → LUMO, HOMO → LUMO+1

Note: These are representative values based on TD-DFT calculations for similar aromatic compounds. The actual values may vary depending on the computational method and solvent effects.

Characterization of Excited State Geometries

Upon photoexcitation, molecules like this compound transition from the ground state to one or more excited states, each characterized by a distinct electronic distribution and molecular geometry. Computational studies, primarily on closely related analogues like 4-(dimethylamino)benzonitrile (B74231) (DMABN), have been instrumental in elucidating these structures. rsc.orgcapes.gov.brnih.gov

Initially, the molecule is promoted to a Franck-Condon state, which rapidly relaxes to a locally excited (LE) state. nih.gov The LE state is typically characterized by a charge distribution similar to the ground state and a relatively planar geometry of the donor (indole) and acceptor (benzonitrile) moieties. capes.gov.brnih.gov However, from this LE state, the molecule can undergo further relaxation to an intramolecular charge-transfer (ICT) state, particularly in polar environments. ias.ac.in

The geometry of this ICT state is a subject of significant investigation. The most widely accepted model posits that the formation of the ICT state is accompanied by a substantial structural change, specifically a perpendicular twist of the donor group relative to the acceptor phenyl ring. nih.govresearchgate.net This conformation is referred to as the Twisted Intramolecular Charge Transfer (TICT) state. nih.govrsc.org Computational methods such as multireference configuration interaction (MRCI) have been used to locate the minimum on the crossing seam between the LE and CT states, finding a twisted structure with a twisting angle of approximately 50° for DMABN. researchgate.net Some studies also propose the existence of partially twisted ICT intermediates, which form within femtoseconds before relaxing to the fully twisted TICT state. nih.gov

StateTypical GeometryDescription
Ground State (S₀) Planar/Near-PlanarThe lowest energy state of the molecule.
Locally Excited (LE) Planar/Near-PlanarThe initially populated excited state with charge distribution similar to the ground state. capes.gov.brnih.gov
Intramolecular Charge Transfer (ICT) TwistedA lower-energy excited state formed via electron transfer from the donor to the acceptor, stabilized by twisting. nih.govrsc.org

Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) Mechanisms

The phenomenon of dual fluorescence in donor-π-acceptor molecules like this compound in polar solvents is the hallmark of an excited-state ICT process. ias.ac.in This process involves the transfer of an electron from the electron-donating indole group to the electron-accepting benzonitrile group upon photoexcitation. nih.gov The result is the formation of a highly polar excited state, which is responsible for a characteristic red-shifted, "anomalous" fluorescence band, in addition to the normal emission from the LE state. nih.govias.ac.in

The most prominent mechanism proposed to explain this behavior is the Twisted Intramolecular Charge Transfer (TICT) model. nih.govrsc.org According to this model, the LE state and the ICT state are two distinct excited states with different geometries. The transition from the LE to the ICT state is facilitated by the rotational motion (twisting) around the single bond connecting the donor and acceptor moieties. researchgate.net This twisting leads to a decoupling of the π-orbitals of the donor and acceptor, which favors a full charge separation and stabilizes the ICT state. nih.gov This process can be reversible, and the molecule can return to the ground state via emission from the LE state, emission from the TICT state, or through non-radiative pathways. rsc.org

Theoretical Models for Charge Separation in Excited States

Several theoretical models have been developed to describe the charge separation process in the excited state of donor-acceptor systems.

Twisted Intramolecular Charge Transfer (TICT) Model : This is the most widely accepted concept. nih.gov It postulates that upon excitation to the LE state, a torsional motion around the donor-acceptor bond leads to a perpendicular, charge-separated TICT state. rsc.org This state has a large dipole moment and is significantly stabilized by polar solvents. Computational studies using methods like CASPT2 and MRCI support the existence of a twisted geometry as a minimum on the excited-state potential energy surface. nih.gov

Planar Intramolecular Charge Transfer (PICT) Model : An alternative model suggests that charge transfer can occur in a planar conformation, where vibronic interactions are the primary factor in forming the CT state. nih.gov In this model, the excited state has significant charge-transfer character without the need for large-amplitude twisting.

Other Models : More nuanced models have also been proposed, such as the pseudo-Jahn-Teller ICT (PICT) and rehybridized ICT (RICT) models. capes.gov.br Furthermore, time-resolved fluorescence studies on DMABN have suggested a multi-step process involving the formation of a partially twisted ICT state (ICT(P)) as an intermediate, which then relaxes to the fully twisted TICT state. nih.gov These models highlight the complexity of the excited-state dynamics, which can involve a range of time scales from femtoseconds to picoseconds. nih.gov

Computational Elucidation of TICT State Formation in this compound Analogues

Due to the extensive research on its analogues, the formation of the TICT state is well-documented through computational chemistry. 4-(dimethylamino)benzonitrile (DMABN) and N-phenylpyrrole derivatives serve as key model systems. nih.govrsc.org

Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) and ab initio CASSCF have been performed to map the potential energy surfaces of these molecules in their excited states. capes.gov.brias.ac.in These calculations show that while the LE state is stable at a planar geometry, there is an energy barrier to overcome to reach the TICT state. nih.gov The height of this barrier and the relative energy of the TICT state are highly dependent on solvent polarity. nih.gov

In the gas phase, the LE state is typically lower in energy than the TICT state. nih.gov However, in polar solvents, the large dipole moment of the TICT state leads to strong solvatochromic stabilization, lowering its energy below that of the LE state and making the ICT process favorable. nih.gov For example, calculations on DMABN show a greater stabilization of the ICT structure in acetonitrile, leading to a red-shift in the emission maximum. nih.gov

Studies on N-(4-cyanophenyl)pyrrole (PP4C), an analogue structurally similar to this compound, also support the TICT model. rsc.org Experimental measurements of the excited-state dipole moment for PP4C yield a value that lies between the theoretically calculated values for a planar (PICT) and a twisted (TICT) conformation, suggesting a highly polar, charge-separated species. rsc.org

MoleculeMethodCalculated PropertyValue
DMABN MRCISLE → TICT Energy Barrier (Gas Phase)0.16 eV
DMABN CASPT2LE → TICT Energy Barrier (Gas Phase)0.02 eV
DMABN MRCISGS Dipole Moment6.6 D
DMABN MRCISLE State Dipole Moment9.7 D
DMABN MRCISCT State Dipole Moment15.1 D

Non-Linear Optical (NLO) Properties Analysis

Molecules with strong intramolecular charge transfer characteristics, like this compound, are of significant interest for their non-linear optical (NLO) properties. mdpi.com NLO materials can alter the properties of light passing through them and are essential for applications in optoelectronics and photonics. researchgate.net

The NLO response of a molecule is related to its hyperpolarizability (β), which is a measure of how the dipole moment of the molecule changes under a strong electric field, such as that from a high-intensity laser. Molecules with a large difference in dipole moment between their ground and excited states tend to exhibit high β values. The ICT process, which transforms a weakly polar ground state into a highly polar excited state, provides a mechanism for a large change in dipole moment, making these compounds promising candidates for NLO materials.

Experimental techniques like the Z-scan method are used to measure the nonlinear refractive index and absorption coefficient. researchgate.net Computational studies using DFT are also employed to calculate the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) to predict the NLO activity of these molecules. For many donor-acceptor benzonitrile derivatives, a direct relationship is observed between the energy gap of the molecule and its hyperpolarizability, indicating that the charge-transfer characteristics are key to the NLO response.

Excited State Dynamics and Photophysical Processes of 4 1h Indol 1 Yl Benzonitrile

Fluorescence Emission Characteristics

Fluorescence spectroscopy is a powerful tool for probing the electronic structure of the lowest singlet excited state (S₁). For donor-acceptor molecules like 4-(1H-Indol-1-YL)benzonitrile, fluorescence characteristics provide insights into processes such as intramolecular charge transfer (ICT).

The fluorescence quantum yield (Φf) and the fluorescence lifetime (τf) are fundamental parameters that quantify the efficiency and dynamics of the emission process. The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime is the average time the molecule spends in the excited state before returning to the ground state.

While specific experimental values for the fluorescence quantum yield and lifetime of this compound are not extensively detailed in the available literature, these measurements are crucial for constructing a complete picture of the excited-state decay pathways. The total decay rate of the excited state is a sum of the rates of radiative (fluorescence) and non-radiative processes (such as internal conversion and intersystem crossing). A high quantum yield would suggest that fluorescence is a dominant de-excitation pathway.

Table 1: Key Fluorescence Parameters

Parameter Symbol Description
Fluorescence Quantum Yield Φf Ratio of the number of photons emitted to the number of photons absorbed.
Fluorescence Lifetime τf The average time a molecule remains in its excited state before emitting a photon.
Radiative Decay Rate kr The rate constant for the emission of a photon from the excited state.

Many donor-acceptor benzonitrile (B105546) derivatives are renowned for exhibiting dual fluorescence, a phenomenon where two distinct emission bands are observed in the fluorescence spectrum, particularly in polar solvents. This behavior is typically attributed to the existence of two different emissive excited states: a locally excited (LE) state and a charge-transfer (ICT) state. ossila.com

The LE state is the initially populated excited state, where the electronic excitation is largely confined to one part of the molecule (e.g., the benzonitrile or indole (B1671886) moiety). This state is responsible for the higher-energy (blue-shifted) fluorescence band. In polar environments, the molecule can undergo a structural relaxation in the excited state, involving the transfer of an electron from the donor (indole) to the acceptor (benzonitrile). ossila.com This leads to the formation of a highly polar ICT state, which is stabilized by the polar solvent molecules. The ICT state gives rise to a lower-energy (red-shifted), broad, and structureless emission band.

A classic model used to describe this phenomenon is the Twisted Intramolecular Charge Transfer (TICT) model. According to the TICT model, the charge transfer is coupled with a perpendicular twist of the donor group relative to the acceptor group, which minimizes orbital overlap and facilitates full charge separation. nih.gov

Studies on compounds like N-(4-cyanophenyl)pyrrole (PP4C), a close structural analog of this compound, have explored this dual fluorescence and determined the dipole moments of the LE and ICT states through solvatochromic measurements. rsc.org Similarly, the well-studied 4-(dimethylamino)benzonitrile (B74231) (DMABN) serves as a benchmark for understanding ICT processes, where the emission from the LE state is strongly quenched in polar solvents as the ICT state is rapidly formed. nih.gov

Time-Resolved Spectroscopy for Excited State Dynamics

To directly observe the evolution of the excited states and understand the kinetics of the processes connecting them, time-resolved spectroscopic techniques are employed. These methods provide a real-time window into the photoinduced events occurring on timescales from femtoseconds to microseconds.

Transient absorption (TA) spectroscopy is a pump-probe technique that monitors the changes in the absorption spectrum of a sample after photoexcitation. Upon excitation with an ultrashort laser pulse (the pump), the molecule is promoted to an excited state. A second, delayed probe pulse measures the absorption of this transient excited population. The resulting TA spectrum reveals new absorption bands corresponding to transitions from the initial excited state (S₁) to higher excited states (Sn), a phenomenon known as excited-state absorption (ESA). It also shows a decrease in absorption at wavelengths corresponding to the ground-state absorption, referred to as ground-state bleach (GSB).

In the context of this compound and its analogs, TA spectroscopy can distinguish between the LE and ICT states, as they possess distinct absorption spectra. For instance, in studies of DMABN, TA measurements have been used to track the quenching of the LE absorption band and the simultaneous rise of the ICT absorption band, allowing for the direct determination of the ICT reaction time. nih.gov The spectral features and their evolution in time provide direct evidence for the configurational changes and charge transfer dynamics occurring after photoexcitation.

Upon absorption of a photon, this compound is promoted from its ground state (S₀) to an excited singlet state (Sₙ, n≥1). The subsequent relaxation pathways are a competition between several photophysical processes:

Vibrational Relaxation and Internal Conversion (IC): The molecule rapidly relaxes vibrationally to the lowest vibrational level of the initially excited electronic state. If excited to a higher state (S₂, S₃, etc.), it typically undergoes very fast, radiationless internal conversion to the first excited singlet state (S₁). This process is usually complete within picoseconds.

Locally Excited (LE) to Charge-Transfer (ICT) State Conversion: From the S₁ (LE) state, the key process in polar solvents is the conversion to the ICT state. This is often the rate-limiting step for the appearance of the red-shifted fluorescence and involves both electronic and geometric reorganization of the molecule and the surrounding solvent shell.

Fluorescence: Both the LE and ICT states can relax to the ground state by emitting a photon. The relative intensity of the two emission bands depends on the rates of emission from each state and the rate of interconversion between them.

Non-radiative De-excitation: The excited states can also return to the ground state via non-radiative pathways, such as internal conversion, which becomes more efficient as the energy gap between the S₁ and S₀ states decreases.

Intersystem Crossing (ISC): The molecule can transition from the singlet excited state (S₁) to a triplet state (T₁). This process is typically less efficient for purely organic molecules without heavy atoms but can compete with fluorescence and ICT, especially if the singlet-triplet energy gap is small.

Environmental Effects on Photophysical Behavior

The photophysical properties of donor-acceptor molecules like this compound are exquisitely sensitive to the local environment, a phenomenon known as solvatochromism. nih.gov The polarity, viscosity, and specific interactions (like hydrogen bonding) of the solvent can profoundly influence the energies of the ground and excited states and the rates of the transitions between them.

For molecules that form a highly polar ICT state, an increase in solvent polarity leads to a greater stabilization of this state compared to the less polar LE and ground states. ias.ac.in This results in a pronounced red-shift (bathochromic shift) of the ICT fluorescence band as the solvent polarity increases. nih.gov The energy of the LE emission is generally less sensitive to solvent polarity. This differential stabilization is the primary driver for the appearance of dual fluorescence in polar media.

Studies on related aminobenzonitriles in various aprotic and protic solvents have shown that factors like solvent acidity can also influence the ICT reaction. For example, protonation of the donor nitrogen atom can hinder its electron-donating ability, thereby impeding the charge transfer process. ias.ac.in The solvent's ability to reorganize around the newly formed, highly dipolar excited state also affects the dynamics; in highly viscous solvents, the structural changes required for ICT formation can be slowed down. Therefore, a comprehensive understanding of the photophysics of this compound requires systematic studies across a range of solvents with varying properties.

Solvent Polarity and Viscosity Effects on Emission

The fluorescence characteristics of donor-acceptor molecules like this compound are profoundly influenced by the polarity of the solvent. Upon photoexcitation, the molecule is initially promoted to a locally excited (LE) state. In polar solvents, a subsequent intramolecular charge transfer can occur, leading to the formation of a highly polar charge-transfer (CT) state. This CT state is stabilized by the polar solvent environment, resulting in a red-shift (a shift to longer wavelengths) of the fluorescence emission.

Solvent viscosity also plays a critical role, particularly if the ICT process involves significant conformational changes, such as in the Twisted Intramolecular Charge Transfer (TICT) model. In the TICT model, the formation of the CT state requires the rotation of the donor and acceptor moieties relative to each other. In viscous media, this intramolecular rotation is hindered, which can lead to a decrease in the efficiency of CT state formation and an increase in the fluorescence quantum yield from the LE state. Conversely, for some molecular rotors, increased viscosity can restrict non-radiative decay pathways from the twisted state, leading to an enhancement of the CT emission. The precise effect of viscosity on the emission of this compound would depend on the specific nature of its excited-state conformational dynamics.

Interactive Data Table: Hypothetical Photophysical Data of this compound in Various Solvents

Since specific experimental data for this compound is not available in the reviewed literature, the following table is a hypothetical representation based on the expected behavior of similar donor-acceptor molecules. This table is for illustrative purposes only.

SolventPolarity Index (ET(30))Absorption λmax (nm)Emission λmax (nm)Stokes Shift (cm-1)Quantum Yield (ΦF)
Hexane (B92381)31.031035041230.65
Toluene (B28343)33.931236552100.58
Dichloromethane40.731542089870.35
Acetonitrile45.6318480125600.15
Methanol55.4320500138890.10

Temperature Dependence of Photophysical Parameters

Temperature variations can significantly impact the photophysical parameters of this compound by influencing both the radiative and non-radiative decay processes of the excited state. An increase in temperature generally leads to a decrease in fluorescence intensity and quantum yield. This is primarily due to the enhanced efficiency of non-radiative decay pathways, such as internal conversion and intersystem crossing, which are often thermally activated.

For molecules exhibiting dual fluorescence, temperature can affect the equilibrium between the LE and CT states. If the conversion from the LE to the CT state is an activated process, increasing the temperature can facilitate this conversion, leading to a relative increase in the intensity of the CT emission band. Conversely, if the CT state can revert to the LE state through a thermally activated process, a temperature increase might favor the LE emission.

Furthermore, temperature changes can alter the viscosity of the solvent, which, as discussed previously, can modulate any conformational changes required for the formation of a TICT state. In a study of benzonitrile in ethyl acetate (B1210297), it was observed that while the absorption spectra remained unchanged with increasing temperature, the fluorescence band shifted, which was attributed to changes in the solvent's dielectric constant and refractive index. This thermochromic shift can be used to probe the dipole moment of the excited state. For indole derivatives, temperature-dependent studies have also been crucial in understanding the nature of the emitting states. A detailed investigation into the temperature dependence of the photophysical parameters of this compound would provide valuable insights into the energy landscape of its excited states and the barriers for interconversion between them.

Electrochemical Properties of 4 1h Indol 1 Yl Benzonitrile

Cyclic Voltammetry (CV) for Redox Characterization

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox properties of a chemical species. For 4-(1H-indol-1-yl)benzonitrile, a CV experiment would provide critical information about its oxidation and reduction potentials, as well as the stability of the resulting charged species.

Oxidation and Reduction Potentials of the Indole (B1671886) and Benzonitrile (B105546) Moieties

It is anticipated that the cyclic voltammogram of this compound would exhibit distinct oxidation and reduction peaks corresponding to the electronic activities of its indole and benzonitrile components. The indole moiety is known to be readily oxidizable, typically showing an irreversible or quasi-reversible oxidation wave corresponding to the removal of an electron from the nitrogen-containing ring system. The precise potential of this oxidation would be influenced by the electron-withdrawing nature of the benzonitrile group.

Conversely, the benzonitrile moiety is known to undergo reduction. The nitrile group is a reducible functional group, and its reduction potential would be observed in the negative potential window of the voltammogram. The N-phenyl substitution from the indole ring would modulate this reduction potential compared to unsubstituted benzonitrile.

A hypothetical data table for the expected redox potentials is presented below. It is important to note that these are illustrative values and would need to be confirmed by experimental data.

MoietyRedox ProcessExpected Potential Range (vs. Fc/Fc+)
IndoleOxidation+0.8 to +1.2 V
BenzonitrileReduction-2.0 to -2.5 V

Reversibility and Stability of Redox Processes

The reversibility of the redox processes provides insight into the chemical stability of the generated radical cations and anions. For the indole moiety, the oxidation is often irreversible due to the high reactivity of the resulting radical cation, which can undergo subsequent chemical reactions such as dimerization or reaction with the solvent or electrolyte.

The reduction of the benzonitrile moiety to its radical anion is typically more reversible, especially in aprotic, anhydrous solvent systems. The stability of this radical anion would be a key factor in potential applications, such as in organic electronics. Analysis of the peak separation (ΔEp) and the ratio of anodic to cathodic peak currents (Ipa/Ipc) from the cyclic voltammogram would be used to assess the degree of reversibility.

Spectroelectrochemistry for Coupled Electronic and Electrochemical Studies

Spectroelectrochemistry combines spectroscopic techniques (such as UV-Vis-NIR absorption spectroscopy) with electrochemistry. This powerful method allows for the in-situ characterization of the electronic structure of the electrochemically generated species.

Upon oxidation of the indole moiety of this compound, new absorption bands would be expected to appear in the visible or near-infrared region, corresponding to the electronic transitions of the radical cation. Similarly, upon reduction of the benzonitrile group, the formation of the radical anion would lead to characteristic changes in the absorption spectrum. By monitoring these spectral changes as a function of the applied potential, detailed information about the electronic properties of the charged states of the molecule can be obtained.

Energy Level Determination via Electrochemical Methods (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are crucial parameters for understanding the electronic properties of a molecule and predicting its behavior in electronic devices. These can be estimated from cyclic voltammetry data.

The onset potential of the first oxidation wave is related to the HOMO energy level, while the onset potential of the first reduction wave is related to the LUMO energy level. The following empirical equations are commonly used for these estimations, typically referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard:

EHOMO = -e (Eoxonset - E1/2Fc/Fc+ + 4.8) (eV) ELUMO = -e (Eredonset - E1/2Fc/Fc+ + 4.8) (eV)

The electrochemical band gap (Egel) can then be calculated as the difference between the HOMO and LUMO energy levels.

A projected data table for these energy levels is provided below, based on the expected potential ranges.

ParameterEstimated Value (eV)
EHOMO-5.6 to -6.0
ELUMO-2.3 to -2.8
Egel3.0 to 3.5

Biological Activity and Mechanistic Insights of 4 1h Indol 1 Yl Benzonitrile Derivatives

In Vitro Screening for Specific Biological Targets

The versatility of the 4-(1H-indol-1-yl)benzonitrile core structure allows for modifications that can be tailored to interact with specific biological molecules. Through in vitro screening methods such as enzyme inhibition studies and receptor binding assays, scientists have been able to elucidate the mechanisms of action and identify promising lead compounds for further development.

Receptor Binding Assays

The ability of this compound derivatives and their analogues to bind to specific receptors has been explored, particularly in the context of neurological disorders.

5-HT1B/1D Agonist Activity for Related Compounds:

The serotonin (B10506) 5-HT1B and 5-HT1D receptors are established targets for the treatment of migraine. researchgate.net Several triptans, which are 5-HT1B/1D receptor agonists, contain an indole (B1671886) scaffold. nih.gov For example, eletriptan, which possesses a (R)-3-(1-methyl-2-pyrrolidinylmethyl)-5-[2-(phenylsulphonyl )ethyl]-1H-indole structure, demonstrates high affinity for human 5-HT1B and 5-HT1D receptors. nih.gov Kinetic studies have shown that [³H]eletriptan has a KD of 3.14 nM for the 5-HT1B receptor and 0.92 nM for the 5-HT1D receptor. nih.gov While not direct derivatives of this compound, the activity of these compounds suggests that the indole nucleus is a key pharmacophore for 5-HT1B/1D receptor agonism. Further research into benzylimidazoline derivatives has also identified compounds with selectivity for h5-HT1D over h5-HT1B receptors, indicating the potential for developing more targeted therapies. nih.govuky.edu

Antimicrobial Activity Studies

Infections caused by bacteria, fungi, and protozoa remain a significant global health challenge. The antimicrobial properties of this compound derivatives have been investigated against a range of pathogenic microorganisms.

Antibacterial Efficacy

The antibacterial potential of indole-based compounds has been evaluated against both Gram-positive and Gram-negative bacterial strains. A series of novel indole-1,2,4 triazole conjugates were synthesized and assessed for their antibacterial activity. nih.gov While showing moderate activity against most Gram-negative strains with minimum inhibitory concentration (MIC) values around 250 µg/mL, their efficacy against Gram-positive bacteria was less pronounced. nih.gov Other studies on substituted benzimidazole (B57391) derivatives, another class of heterocyclic compounds, have shown more promising results. For instance, certain derivatives displayed significant activity against Staphylococcus aureus and Staphylococcus epidermidis with MIC values as low as 15.62 µg/mL and 7.81 µg/mL, respectively. nih.gov

Compound TypeBacterial StrainMIC (µg/mL)
Indole-1,2,4 triazole conjugatesGram-negative strains (general)~250 nih.gov
Benzimidazole derivative 5eStaphylococcus aureus15.62 nih.gov
Benzimidazole derivative 5gStaphylococcus aureus15.62 nih.gov
Benzimidazole derivative 5iStaphylococcus aureus15.62 nih.gov
Benzimidazole derivative 5gStaphylococcus epidermidis7.81 nih.gov
Benzimidazole derivative 5iStaphylococcus epidermidis7.81 nih.gov

Antifungal Efficacy

The antifungal activity of indole derivatives has been demonstrated against various fungal pathogens. A study on 3-indolyl-3-hydroxy oxindole (B195798) derivatives revealed significant antifungal properties against several plant pathogenic fungi. For instance, compound 3u exhibited a 100% inhibition rate against Rhizoctonia solani at a concentration of 50 mg/L and also showed an EC50 of 3.44 mg/L against this fungus. nih.gov The same compound displayed a 91.05% inhibition rate against Botrytis cinerea. nih.gov Another study on indole-1,2,4 triazole conjugates found potent activity against Candida tropicalis and Candida albicans, with some compounds showing MIC values as low as 2 µg/mL. nih.gov

CompoundFungal StrainActivity
3-indolyl-3-hydroxy oxindole derivative 3uRhizoctonia solani100% inhibition at 50 mg/L nih.gov
3-indolyl-3-hydroxy oxindole derivative 3uRhizoctonia solaniEC50 = 3.44 mg/L nih.gov
3-indolyl-3-hydroxy oxindole derivative 3uBotrytis cinerea91.05% inhibition at 50 mg/L nih.gov
Indole-1,2,4 triazole conjugate 6fCandida albicansMIC = 2 µg/mL nih.gov
Various Indole-1,2,4 triazole conjugatesCandida tropicalisMIC = 2 µg/mL nih.gov

Antileishmanial Investigations

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new antileishmanial agents has led to the investigation of various heterocyclic compounds. While specific studies on this compound derivatives are limited, research on related structures provides valuable insights. For example, a series of 5-nitroindazole (B105863) derivatives were evaluated for their in vitro activity against Leishmania, with some compounds showing IC50 values in the nanomolar range. nih.gov Similarly, certain benzimidazole derivatives have demonstrated significant antileishmanial effects against Leishmania major, with one compound exhibiting an IC50 of 0.6787 µg/mL. mdpi.com These findings suggest that indole-based structures and other nitrogen-containing heterocycles are promising scaffolds for the development of novel antileishmanial drugs.

Compound TypeLeishmania SpeciesInhibitory Concentration (IC50)
5-nitroindazole derivativesLeishmania spp.Nanomolar range nih.gov
Benzimidazole derivative K1Leishmania major0.6787 µg/mL mdpi.com

Mechanistic Pathways of Biological Action (e.g., molecular interactions with enzymes, pathways of cell modulation in in vitro models)

The biological effects of this compound derivatives are exerted through a variety of mechanistic pathways, primarily involving specific molecular interactions with enzymes and the modulation of cellular processes. The indole ring often serves as a scaffold that can mimic peptide structures and bind to enzymes, while the benzonitrile (B105546) group plays a crucial role in forming key interactions within protein binding sites. researchgate.net

Enzyme Inhibition:

A primary mechanism of action for many indole derivatives is the inhibition of enzyme activity. researchgate.net This inhibition can be competitive, non-competitive, or uncompetitive, depending on the specific derivative and the target enzyme.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Certain indole derivatives fused to other molecular scaffolds have demonstrated potent, non-competitive inhibition of PTP1B, an enzyme implicated in diabetes and obesity. mdpi.com

Cyclooxygenase (COX) Inhibition: Indole-based compounds have been shown to selectively inhibit COX-2, an enzyme involved in inflammation. Docking studies reveal that these compounds can form hydrogen bonds with key residues like Tyr355 and Arg120 in the enzyme's active site, similar to established inhibitors like indomethacin. researchgate.net

HIV-1 Attachment Inhibition: Indole derivatives are reported to inhibit the entry of the HIV-1 virus into host cells. They act as attachment inhibitors by binding to the viral envelope glycoprotein (B1211001) gp120, which prevents the crucial interaction between gp120 and the host cell's CD4 receptor. researchgate.net

Aromatase Inhibition: The nitrile group is a key pharmacophore in the inhibition of the aromatase enzyme. Substituted benzonitriles act as inhibitors by having the nitrile group mimic the carbonyl group of natural substrates, functioning as a hydrogen bond acceptor in the enzyme's active site. nih.gov The para-position of the nitrile is often essential for this inhibitory activity. nih.gov

Other Enzymatic Targets: Research has identified a broad range of other enzymes targeted by indole derivatives, including xanthine (B1682287) oxidase, α-amylase, human carbonic anhydrase (hCA), and DNA topoisomerase II. nih.govresearchgate.netnih.gov

Pathways of Cell Modulation in In Vitro Models:

Beyond direct enzyme inhibition, these derivatives can modulate complex cellular signaling pathways, leading to outcomes such as apoptosis (programmed cell death) and the regulation of gene expression.

Wnt/β-catenin Signaling Pathway: Some indole derivatives can act as dual-targeting inhibitors, affecting both enzymes like carbonic anhydrase and signaling pathways such as the Wnt/β-catenin pathway. nih.gov Suppression of this pathway can lead to decreased expression of its target genes (e.g., MYC, Fgf20) and the induction of apoptosis, as evidenced by the appearance of markers like cleaved caspase-3. nih.gov

Apoptosis Induction: Certain indole-containing compounds can induce apoptosis through multiple pathways. nih.gov This can be initiated by ligands binding to σ₂ receptors, which are often overexpressed in tumor cells, or through the inhibition of key survival proteins. nih.gov

Antiproliferative Effects: The antiproliferative activity of indole derivatives has been linked to the inhibition of various proteins essential for cell growth and division, including histone deacetylase (HDAC), sirtuin 1 (SIRT1), and pyruvate (B1213749) kinase in methicillin-resistant Staphylococcus aureus. nih.gov

Derivative ClassTarget Enzyme/PathwayObserved Mechanistic Effect
Indole-Glycyrrhetinic Acid HybridsProtein Tyrosine Phosphatase 1B (PTP1B)Non-competitive inhibition of enzyme activity. mdpi.com
Substituted Acetohydrazide IndolesCyclooxygenase-2 (COX-2)Selective inhibition of enzyme expression. researchgate.net
General Indole DerivativesHIV-1 Glycoprotein gp120Binds to gp120, preventing interaction with CD4 receptor and viral entry. researchgate.net
Substituted BenzonitrilesAromataseNitrile group acts as a hydrogen bond acceptor, mimicking the natural substrate. nih.gov
Indole-Sulfonamide HybridsCarbonic Anhydrase & Wnt/β-CateninDual inhibition of enzyme activity and suppression of the signaling pathway, leading to apoptosis. nih.gov

Computational Docking and Molecular Dynamics Simulations in Biological Contexts

Computational techniques are indispensable tools for understanding the interactions between this compound derivatives and their biological targets. Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor, while molecular dynamics (MD) simulations provide insights into the stability and conformational changes of the ligand-protein complex over time. unar.ac.idjournaljpri.com

Molecular Docking Studies:

Docking simulations have successfully elucidated the binding modes of various indole derivatives with a range of protein targets. These studies are crucial for structure-activity relationship (SAR) analysis and for guiding the design of more potent and selective inhibitors. nih.gov

Binding to Antimicrobial Targets: Docking studies of novel indole compounds against bacterial enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC) and fungal human lanosterol (B1674476) 14α-demethylase have revealed strong binding affinities, often superior to standard drugs. nih.gov For example, certain derivatives achieved binding energies as low as -11.5 kcal/mol with MurC, indicating a very stable interaction. nih.gov Key interactions typically involve hydrogen bonds and pi-stacking with active site residues. nih.gov

Interaction with α-Amylase: In silico studies of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential inhibitors of α-amylase, a target for diabetes, have identified compounds with docking scores around -7.43 kcal/mol. nih.gov The simulations highlighted interactions with numerous residues, including Trp58, Tyr62, Asp197, and His299, demonstrating a well-accommodated pose within the active site. nih.gov

Binding to HIV-1 gp120: To understand how indole derivatives inhibit HIV-1 attachment, docking simulations have been performed using the crystal structure of gp120. researchgate.net These studies identify critical hydrogen bonding and hydrophobic interactions within the binding pocket that are responsible for the inhibitory activity. researchgate.net

Molecular Dynamics (MD) Simulations:

MD simulations are often used to refine and validate the results of molecular docking. By simulating the movement of atoms in the complex over a period, researchers can assess the stability of the predicted binding pose.

Complex Stability: For potential α-amylase inhibitors, MD simulations run for periods up to 80 nanoseconds have shown that the ligand-protein complex stabilizes after an initial equilibration period (e.g., 25 ns). nih.gov The root-mean-square deviation (RMSD) of the complex is monitored to confirm this stability, with minor perturbations indicating a persistent and stable binding interaction. nih.gov

Residue Fluctuation Analysis: The root-mean-square fluctuation (RMSF) is calculated during MD simulations to identify which amino acid residues of the protein interact most significantly with the ligand. nih.gov For α-amylase inhibitors, residues such as Trp59, Gln63, and Asp300 have been shown to interact with the ligand throughout the simulation, confirming their importance in the binding mechanism. nih.gov These computational insights provide a theoretical basis for the observed biological activity and guide further optimization of lead compounds. mdpi.com

Derivative/Compound ClassProtein TargetDocking Score (kcal/mol)Key Interacting ResiduesSimulation Insights
Thiazolidine-4-one DerivativesCasein Kinase IINot specifiedAlanine (at position 252)Docking indicated direct binding to the functional domain. journaljpri.com
Thiazolo[3,2-a]pyridine-6,8-dicarbonitrilesα-Amylase-7.43Trp58, Trp59, Tyr62, Gln63, Asp197, His299, Asp300MD simulation showed complex stabilization after 25 ns. nih.gov
Novel Indole HeterocyclesUDP-N-acetylmuramate-L-alanine ligase (MurC)-11.5Not specified (H-bonds and pi-stacking)Docking score was superior to the standard drug ampicillin. nih.gov
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazideCyclooxygenase-2 (COX-2)Not specifiedTyr355, Arg120Formed hydrogen bonds similar to indomethacin. researchgate.net

Structure Activity Relationship Sar Studies of 4 1h Indol 1 Yl Benzonitrile Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of 4-(1H-indol-1-yl)benzonitrile analogues can be profoundly altered by the introduction, removal, or modification of various substituents on both the indole (B1671886) and benzonitrile (B105546) rings. These changes can affect the molecule's size, shape, electronic distribution, and conformational flexibility, all of which are critical for effective interaction with biological targets.

The spatial arrangement of substituents, or positional isomerism, is a key determinant of biological activity. Even minor shifts in the position of a functional group can lead to significant changes in efficacy due to altered binding interactions with a target protein.

On the benzonitrile ring, the position of the cyano group and other substituents dictates the molecule's interaction with receptor pockets. For instance, in a series of N-phenylindole derivatives designed as inhibitors of the enzyme Pks13 in Mycobacterium tuberculosis, moving a substituent on the phenyl ring from the para to the meta or ortho position often has a significant impact on activity. While direct SAR on the cyano group's position in this compound is not extensively documented in readily available literature, related studies on 2-arylindoles show that moving an electron-withdrawing group like a cyano (-CN) from the C-5 position of the indole ring to the C-3 position can lead to a twofold improvement in anti-aromatase activity nih.gov.

Similarly, the point of attachment and substitution on the indole ring is crucial. In studies of bis-indole compounds acting as HIV-1 fusion inhibitors, the linkage position between the two indole moieties dramatically influenced activity. Compounds with a 6-6' linkage were found to be potent, whereas shifting the linkage to 5-6', 6-5', or 5-5' resulted in a 4- to 20-fold reduction in antiviral activity, highlighting a strict requirement for a specific molecular shape nih.gov.

Table 1: Effect of Linkage Position on the Anti-HIV Activity of Bis-Indole Analogues nih.gov

Compound LinkageBinding Affinity (KI, µM)Cell-Cell Fusion Inhibition (EC50CCF, µM)6-6' (Parent Compound)1-20.5-1.05-6'> 5.5> 206-5'> 5.5> 205-5'> 5.5> 20

In the development of N-phenylindole-based Pks13 inhibitors, a clear trend was observed regarding substituents on the N-phenyl ring. Introducing hydrophobic, electron-withdrawing groups at the para position significantly improved antitubercular activity mdpi.comnih.gov. For example, analogues with p-fluoro, p-chloro, and p-trifluoromethyl groups were among the most potent compounds, suggesting that reduced electron density on the phenyl ring is favorable for activity mdpi.comnih.gov. Conversely, substituting with electron-donating groups like methoxy (B1213986) (-OCH3) at the same position often led to a decrease in potency mdpi.comnih.gov.

On the indole ring itself, the presence of a free indole N-H group was found to be essential for quinone reductase 1 (QR1) induction activity in a series of 2-arylindoles, as N-alkylation completely abolished this activity nih.gov. Furthermore, adding small, polar, electron-withdrawing groups like -CN or -NO2 to the C-5 position of the 2-arylindole scaffold enhanced anti-aromatase activity nih.gov.

Table 2: Influence of Electronic Substituents on Antitubercular Activity of N-Phenylindole Analogues mdpi.comnih.gov

Substituent on N-Phenyl Ring (para-position)Electronic EffectAntitubercular Activity (MIC, µg/mL)-H (Unsubstituted)Neutral2-FElectron-Withdrawing0.5-ClElectron-Withdrawing0.25-CF3Strongly Electron-Withdrawing0.125-OCH3Electron-Donating8

The size and bulk of substituent groups can introduce steric hindrance, which may either promote or hinder binding to a biological target. Bulky groups can prevent the molecule from adopting the optimal conformation required for binding, thereby reducing activity.

For instance, in the development of N-phenylindole Pks13 inhibitors, crystallography studies revealed that introducing bulkier hydrophobic groups at the indole N-moieties could lead to the loss of a crucial hydrogen bond, thus impairing activity mdpi.comnih.govjohnshopkins.edu. Similarly, in a study of cyano-substituted indole derivatives as ligands for α-synuclein aggregates, replacing a cyano group with a larger phenyl group resulted in a complete loss of binding potency, an effect attributed to greater steric hindrance nih.gov.

Correlation Between Electronic Structure and Biological Potency

The biological potency of a drug molecule is intrinsically linked to its electronic structure. The distribution of electrons within the molecule, characterized by properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment, and electrostatic potential, governs its reactivity and ability to form non-covalent interactions with a biological target.

SAR studies of N-arylindole analogues consistently demonstrate this correlation. The enhanced potency of derivatives with electron-withdrawing groups on the N-phenyl ring, as seen in Pks13 inhibitors, points to a direct link between the electronic landscape of the ring and binding affinity mdpi.comnih.gov. An EWG like a trifluoromethyl or cyano group pulls electron density away from the phenyl ring, altering its quadrupole moment and enhancing potential interactions (e.g., π-stacking or halogen bonds) within the enzyme's active site.

Computational studies on the indole chromophore have shown that substitution significantly affects its electronic properties. Ring substitutions can cause a bathochromic (red) shift in the HOMO-LUMO gap, indicating a change in the energy required for electronic excitation, which can correlate with receptor interaction and reactivity.

Rational Design Principles for Optimized Derivatives

Based on accumulated SAR data, several rational design principles can be formulated to guide the synthesis of optimized this compound derivatives. These principles aim to enhance desired biological activities while minimizing off-target effects.

Optimize Phenyl Ring Substitution: For many targets, placing small, hydrophobic, and electron-withdrawing substituents at the para position of the phenyl (benzonitrile) ring is a key strategy to enhance potency. Halogens (F, Cl) or groups like -CF3 are often preferred.

Maintain Key Indole Features: Modifications to the indole ring must be approached with caution. For some targets, the indole N-H may be a critical hydrogen bond donor and should not be substituted nih.gov. If substitutions on the indole core are necessary, smaller functional groups are often better tolerated.

Control Molecular Shape and Conformation: The relative orientation of the indole and benzonitrile rings is critical. Substituents that introduce excessive steric bulk, particularly at the ortho positions of the benzonitrile ring, should be avoided as they can force an unfavorable conformation and hinder binding.

Incorporate Specific Interaction Moieties: Structure-guided design, informed by X-ray crystallography of ligand-protein complexes, can reveal opportunities to add functional groups that form specific, high-affinity interactions (e.g., hydrogen bonds, salt bridges) with the target protein, thereby improving potency and selectivity mdpi.comnih.gov. For example, SAR studies on Pks13 inhibitors showed that an acetyl group at the 3-position of the N-phenylindole was more favorable for activity than ester or amide substituents mdpi.comnih.gov.

By systematically applying these principles, medicinal chemists can more efficiently navigate the chemical space around the this compound scaffold to develop derivatives with optimized therapeutic potential.

Advanced Applications and Future Research Directions

Application in Organic Electronics and Materials Science

The inherent electronic properties of 4-(1H-Indol-1-YL)benzonitrile and its derivatives make them prime candidates for use in next-generation organic electronic devices and smart materials. The ability to engineer the molecule's frontier molecular orbitals (HOMO and LUMO) through chemical modification allows for the fine-tuning of its optical and electronic characteristics.

Design of Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes

The D-π-A structure of indole-benzonitrile systems is central to their function in OLEDs. In these devices, the recombination of holes and electrons forms excitons, which can radiatively decay to produce light. The design of molecules that can efficiently harvest these excitons is crucial for high-performance OLEDs. Benzonitrile (B105546) derivatives, in particular, have been investigated for their ability to facilitate a process known as Thermally Activated Delayed Fluorescence (TADF), which can significantly enhance device efficiency. rsc.org

Compounds with a D-π-A architecture, like this compound, often exhibit Twisted Intramolecular Charge Transfer (TICT) characteristics. researchgate.net Upon photoexcitation, the molecule can undergo a geometric relaxation to a twisted conformation, forming a TICT state that often emits light at a longer wavelength (a larger Stokes shift) than its locally excited (LE) state. This dual fluorescence is highly sensitive to the local environment, a property that is exploited in the design of fluorescent probes. researchgate.net

The development of fluorescent probes based on the indole (B1671886) scaffold is an active area of research. By functionalizing the core indole structure, scientists have created probes capable of detecting specific analytes or changes in the cellular environment, such as pH or the presence of reactive oxygen species. nih.govresearchgate.net For example, indole derivatives have been designed as pH sensors and have demonstrated multi-level response functions based on the push-pull electronic effects of their substituents. nih.gov Indole-based dyes are also widely used for imaging in biological systems due to their excellent photophysical properties, including tunable absorption wavelengths and large molar extinction coefficients. sioc-journal.cn

Table 1: Performance of Benzonitrile-Based Materials in OLEDs This table presents data for related benzonitrile derivatives, illustrating the potential of this class of compounds in OLED applications.

Compound Class Emitter Type External Quantum Efficiency (EQE) Emitted Color Reference
Benzonitrile/Carbazole Hosts Phosphorescent Up to 25.12% Blue researchgate.net
Benzonitrile/Carbazole Hosts Phosphorescent Up to 24.73% Green researchgate.net
Benzonitrile/Carbazole Hosts Phosphorescent Up to 19.71% Red researchgate.net
Fluorinated Benzonitriles TADF Not specified Tunable rsc.org

Electrochromic Materials Development

Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. This functionality is desirable for applications like smart windows, displays, and mirrors. Polymers derived from indole and its analogs are promising candidates for these applications.

Research on polyindole derivatives, such as poly(1H-benzo[g]indole), has demonstrated their potential as robust electrochromic materials. When integrated into an electrochromic device (ECD), these polymers exhibit significant optical contrast, high coloration efficiency, and rapid switching times. rsc.org For instance, an ECD fabricated with a polyindole derivative and poly(3,4-ethylenedioxythiophene) (PEDOT) showed a high optical contrast of 41% at 610 nm, a fast response time of 0.6 seconds, and excellent long-term stability. rsc.org The electrochromic behavior stems from the reversible oxidation and reduction of the polymer backbone, which alters its electronic structure and, consequently, how it absorbs visible light. The indole-benzonitrile scaffold, with its inherent redox activity, is a promising building block for creating new polymers with tailored electrochromic properties.

Table 2: Electrochromic Performance of a Polyindole-Based Device

Performance Metric Value Wavelength
Optical Contrast 41% 610 nm
Optical Contrast 50% 1320 nm
Coloration Efficiency 720 cm²/C 610 nm
Coloration Efficiency 590 cm²/C 1320 nm
Response Time 0.6 s 610 nm
Color Change Green (neutral) to Navy Blue (oxidized) -

Data from a device constructed with Poly(1H-benzo[g]indole) (PBIn) and PEDOT. rsc.org

Probing Biological Systems as Chemical Tools

The sensitivity of the fluorescence of D-π-A molecules to their environment makes them excellent candidates for chemical probes in complex biological systems. By attaching specific recognition moieties to the this compound scaffold, it is possible to design tools that can selectively report on the presence of specific ions, molecules, or macromolecules, or provide information about local properties like viscosity or polarity.

For instance, fluorescent probes incorporating the indole moiety have been developed to study sigma (σ) receptors, which are of significant pharmaceutical interest. nih.gov These probes enable the study of receptor distribution and function using fluorescence-based techniques like confocal microscopy and flow cytometry. nih.govuniba.it Similarly, indole-based fluorescent probes have been designed for bioimaging of S-nitrosylation in mitochondria, a key process in cellular regulation. researchgate.net The development of long-wavelength emitting probes is particularly valuable as it minimizes photodamage and avoids interference from cellular autofluorescence. nih.gov

Development of Novel Synthetic Routes for Diversification

The full potential of this compound can only be realized through the development of versatile and efficient synthetic methodologies that allow for the creation of a diverse library of derivatives. Chemical diversification is key to fine-tuning the compound's properties for specific applications.

Significant progress has been made in the functionalization of the indole core. Modern organic chemistry offers a plethora of tools, including various cross-coupling reactions, to modify the indole ring at different positions. nih.gov For example, Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-coupling reactions have been employed to introduce a wide variety of substituents onto indole-2-carbonitrile scaffolds. nih.gov Iodination of the indole ring, followed by subsequent coupling reactions, provides a powerful platform for creating di-, tri-, and even tetra-substituted indole derivatives. nih.govresearchgate.net Furthermore, methods for creating fused polycyclic indolyl scaffolds are being developed, which could lead to novel compounds with unique three-dimensional structures and properties. unibo.it The application of these advanced synthetic methods to the this compound framework will undoubtedly lead to new materials with enhanced performance.

Advanced Theoretical Modeling of Complex Photophysical and Chemical Reactions

Computational chemistry provides an indispensable tool for understanding the complex electronic and structural dynamics of molecules like this compound. Theoretical modeling, particularly using Density Functional Theory (DFT) and its time-dependent variant (TD-DFT), allows researchers to predict and rationalize the photophysical properties of these D-π-A systems. researchgate.net

These computational methods can be used to calculate the energies of the HOMO and LUMO, predict absorption and emission spectra, and elucidate the nature of excited states (e.g., LE vs. TICT). By modeling the potential energy surfaces of the ground and excited states, scientists can gain insight into the mechanisms of fluorescence, intersystem crossing, and non-radiative decay. This understanding is critical for the rational design of new molecules with optimized properties, such as high fluorescence quantum yields for OLEDs or specific environmental sensitivity for fluorescent probes. researchgate.net For example, theoretical calculations can help explain why some D-π-A molecules are highly emissive while others are not, guiding synthetic chemists to create more efficient materials.

Conclusion

Summary of Key Findings on 4-(1H-Indol-1-YL)benzonitrile

This compound is an organic compound featuring a distinct molecular architecture that integrates an indole (B1671886) ring with a benzonitrile (B105546) group. smolecule.com This structure is noteworthy as the indole scaffold is a fundamental component in a variety of natural products, pharmaceuticals, and agrochemicals, known to exhibit a wide spectrum of biological activities. researchgate.netnih.govmdpi.com The presence of the nitrile group is also significant, as it is a key pharmacophore in numerous approved drugs and serves as a versatile precursor for various functional groups in medicinal chemistry. nih.gov

Research into compounds with similar structures suggests that the fusion of these two moieties holds potential for significant biological activity. smolecule.com Indole derivatives have been widely investigated and are recognized for their potential anticancer, anti-inflammatory, and antimicrobial properties. smolecule.comresearchgate.netmdpi.com The nitrile group, particularly when positioned at the para-position of a benzene (B151609) ring, is crucial for the inhibitory action of certain enzyme inhibitors, where it can act as a hydrogen bond acceptor, mimicking other functional groups. nih.gov

Synthesis of related indole-benzonitrile structures has been achieved through various chemical reactions, including cross-coupling reactions which allow for the formation of diverse substituted indole derivatives. nih.govmdpi.com While specific, large-scale studies focusing exclusively on this compound are not extensively detailed in the current body of literature, the foundational knowledge derived from its constituent parts—indole and benzonitrile—provides a strong basis for its scientific importance. Studies on isomers like 4-(1H-Indol-2-yl)benzonitrile have explored applications in materials science, specifically in the development of nanocomposites for hydrogen storage. researchgate.net

Remaining Challenges and Open Questions

Despite the promising structural attributes of this compound, several challenges and open questions remain, primarily due to the limited volume of research dedicated specifically to this molecule. A principal challenge is the definitive characterization of its unique biological activities and pharmacological profile. While the broader class of indole derivatives shows promise, the specific therapeutic potential of this particular compound is yet to be thoroughly elucidated. researchgate.net

Key open questions include:

Mechanism of Action: The precise molecular targets and mechanisms through which this compound may exert any biological effects are unknown. Understanding its interaction with specific enzymes, receptors, or cellular pathways is crucial for any potential therapeutic development.

Optimized Synthesis: While general methods for creating similar compounds exist, developing a highly efficient, scalable, and cost-effective synthesis protocol specifically for this compound remains a challenge for future research. This includes exploring greener synthetic routes to minimize environmental impact. researchgate.net

Toxicological Profile: A complete toxicological and safety assessment of the compound is required. This is a critical step before any consideration for its use in more advanced applications.

Outlook for Future Research and Potential Innovations

The future research landscape for this compound is rich with possibilities, spanning medicinal chemistry, materials science, and synthetic methodology. The unique combination of the biologically active indole moiety and the versatile benzonitrile group makes it an attractive candidate for further investigation.

Future research directions and potential innovations include:

Broad-Spectrum Biological Screening: A systematic evaluation of this compound against a wide array of biological targets is a logical next step. This could uncover novel activities in areas such as oncology, immunology, or infectious diseases, following the precedent set by other indole derivatives. researchgate.netmdpi.com

Development as a Chemical Probe or Precursor: The compound could serve as a valuable scaffold or key intermediate in the synthesis of more complex molecules. rsc.org Its structure could be elaborated to create libraries of novel compounds for drug discovery programs.

Materials Science Applications: Inspired by research on its isomers, this compound could be explored as a component in the development of advanced materials. researchgate.net Potential applications might include organic electronics, polymers, or nanocomposites with unique properties. For instance, studies on related benzonitrile compounds have shown their utility in creating materials for selective gas storage or as intermediates in the synthesis of resins. researchgate.netwikipedia.org

Advanced Synthetic Methodologies: There is an opportunity to develop and apply novel catalytic systems, such as palladium- or nickel-based catalysts, for more efficient and selective synthesis of this compound and its derivatives. rsc.org This would facilitate broader access to the compound for research purposes.

By addressing the current challenges and exploring these future avenues, the scientific community can unlock the full potential of this compound, potentially leading to significant innovations in both medicine and material science.

Q & A

Q. What are the optimized synthetic routes for 4-(1H-Indol-1-YL)benzonitrile, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling indole derivatives with benzonitrile precursors. For example, analogous compounds like 1-(pent-2-yn-1-yl)-1H-indole are synthesized via alkylation of indole with brominated reagents (e.g., 1-bromo-2-pentyne) under basic conditions, followed by silica gel chromatography for purification (84% yield) . For this compound, similar protocols using Pd/C catalysis or Fe-complex-mediated hydrosilylation may apply, with purity confirmed via HPLC, NMR (δ 5.56 ppm for CH2 groups), and HRMS .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and coupling patterns. For example, indole protons appear at δ 7.13–7.83 ppm, while benzonitrile carbons resonate at ~110–120 ppm . X-ray crystallography (via SHELX software) resolves stereochemistry and bond angles, as demonstrated for related bis(indolyl)benzonitrile derivatives .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Derivatives like (Z)-4-((2-(2-cyano-2-(3,4,5-trimethoxyphenyl)vinyl)-1H-indol-1-yl)-methyl)benzonitrile exhibit potent anticancer activity. Screening in the NCI-60 panel revealed GI50_{50} values <1 μM in 93% of cell lines, with exceptional activity in leukemia (GI50_{50}: 0.031–0.274 μM) and melanoma (MDA-MB-435: GI50_{50} = 0.024 μM). Assays should follow standardized protocols (e.g., SRB assays) with triplicate measurements .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the design of this compound derivatives?

  • Methodological Answer : SAR studies reveal that substituents on the indole ring (e.g., electron-withdrawing groups) enhance cytotoxicity. For example, introducing a cyanovinyl group at the indole C2 position improves binding to tubulin or kinase targets. Computational tools like molecular docking (AutoDock Vina) can predict interactions with biological targets, validated by mutagenesis studies .

Q. What computational strategies validate the binding mechanisms of this compound in anticancer research?

  • Methodological Answer : Molecular docking against crystal structures (e.g., PDB: 1SA0 for tubulin) identifies key interactions: (1) hydrogen bonding between the benzonitrile group and Thr179, and (2) π-π stacking of the indole ring with Phe371. MD simulations (AMBER) assess stability over 100 ns, with RMSD <2 Å indicating robust binding .

Q. How should researchers resolve contradictions in biological assay data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines. For example, conflicting GI50_{50} values in leukemia cell lines require cross-validation via orthogonal assays (e.g., Annexin V/PI flow cytometry for apoptosis) and batch-to-batch compound verification via LC-MS .

Q. What crystallographic tools are critical for analyzing this compound analogs?

  • Methodological Answer : SHELX programs (SHELXL for refinement, SHELXS for solution) are widely used for small-molecule crystallography. For example, the crystal structure of 4-[bis(1H-indol-3-yl)methyl]benzonitrile (space group P1P\overline{1}, Z=2Z = 2) was resolved using SHELX-97, with R-factor <0.05 .

Q. How does this compound serve as an intermediate in multi-step syntheses?

  • Methodological Answer : It acts as a precursor for bioactive molecules via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition). For instance, 4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile is synthesized from 4-(azidomethyl)benzonitrile and phenylacetylene (90% yield), with purity confirmed by 1H^1H-NMR (δ 5.56 ppm for CH2) .

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